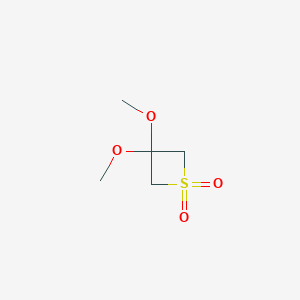![molecular formula C20H19NO4 B15327388 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid CAS No. 2138138-02-8](/img/structure/B15327388.png)
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid is a synthetic organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidine ring. This compound is primarily used in peptide synthesis as a protecting group for amino acids, ensuring that specific functional groups remain unreacted during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification Techniques: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, yielding the free amino acid.
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Various substituted azetidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amino acids, facilitating the synthesis of complex peptides.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.
Mécanisme D'action
The primary mechanism of action for 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection step, involving the removal of the Fmoc group, is crucial for obtaining the desired peptide sequence.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)propionic acid
- 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid is unique due to its azetidine ring, which imparts distinct chemical properties compared to other Fmoc-protected amino acids. The azetidine ring’s strained structure can lead to different reactivity patterns, making this compound valuable in specific synthetic applications.
Propriétés
Numéro CAS |
2138138-02-8 |
|---|---|
Formule moléculaire |
C20H19NO4 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)11-13-9-10-21(13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) |
Clé InChI |
LLQYJNLNJUXABL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)

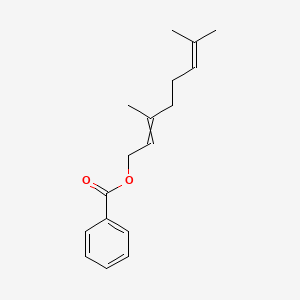
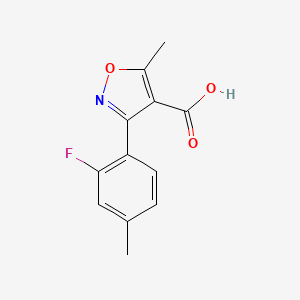
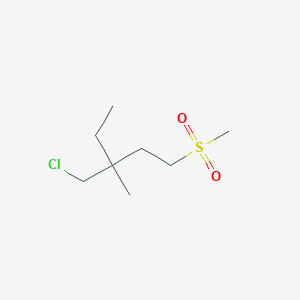
![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
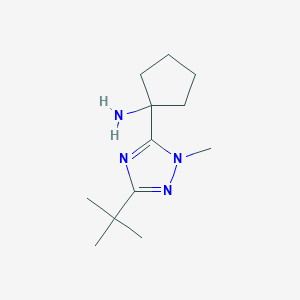
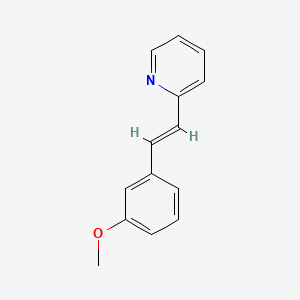
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)
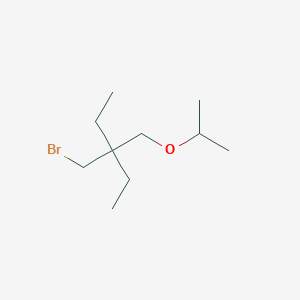

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
